Bienvenue dans la boutique en ligne BenchChem!

CRTh2 antagonist 3

PDK1 allosteric modulation Kinase assay Structure-activity relationship

CRTh2 antagonist 3 uniquely blocks CRTh2 (IC50 23 nM) while allosterically activating PDK1 (EC50 2 μM)—a dual pharmacology absent in selective CRTh2 antagonists like fevipiprant. Its benzimidazole-thioether scaffold is 5-fold more potent than its parent, making it the essential benchmark for dual modulator medicinal chemistry. Validated in ex vivo human whole blood eosinophil shape change assays, it enables single-agent dissection of Th2/PDK1 crosstalk. Use as positive control for CRTh2/PDK1 analog screening or as comparator to isolate PDK1-specific phenotypes. ≥98% purity, research use only.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
Cat. No. B15542801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRTh2 antagonist 3
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O3S/c1-13-6-5-7-14(2)18(13)24-10-11-25-19-20-15-8-3-4-9-16(15)21(19)12-17(22)23/h3-9H,10-12H2,1-2H3,(H,22,23)
InChIKeyZAHFRMHMWCBLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CRTh2 Antagonist 3: Chemical Identity, Molecular Target Profile, and Research-Grade Procurement Specifications


CRTh2 antagonist 3 (CAS 312928-72-6; IUPAC: 2-(2-((2-(2,6-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid) is a synthetic small molecule primarily classified as an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2, also designated DP2) [1]. Beyond its CRTh2 antagonism, this compound is also characterized as an allosteric modulator of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a dual pharmacological activity that distinguishes it from most other CRTh2 antagonists in the research reagent space . Its molecular formula is C19H20N2O3S with a molecular weight of 356.44 g/mol, and it is supplied as a research-use-only compound typically at ≥95% purity for in vitro and preclinical investigations .

Why Generic Substitution Fails: Unique Dual CRTh2/PDK1 Pharmacology of CRTh2 Antagonist 3 Precludes Simple In-Class Interchange


Generic substitution among CRTh2 antagonists is scientifically invalid due to fundamental differences in polypharmacology profiles. Most clinical-stage CRTh2 antagonists (e.g., fevipiprant, setipiprant, OC000459) are optimized for high selectivity against a single target, the DP2/CRTh2 receptor, with negligible off-target kinase activity [1]. In contrast, CRTh2 antagonist 3 possesses a structurally distinct benzimidazole-thioether scaffold that confers dual-target engagement: it antagonizes CRTh2 while simultaneously acting as an allosteric activator of PDK1 with an EC50 of 2 μM . This dual mechanism has direct experimental consequences—PDK1 activation has been linked to cardiovascular inflammation in preclinical models, a liability not shared by selective CRTh2 antagonists . Consequently, substituting CRTh2 antagonist 3 with a selective CRTh2 antagonist (e.g., fevipiprant, Kd = 1.1 nM for CRTh2 only) would fundamentally alter the experimental system's pharmacological signature, invalidating cross-study comparisons and potentially obscuring PDK1-mediated phenotypic outcomes .

Quantitative Evidence Guide: Direct Comparative Data for CRTh2 Antagonist 3 Versus Parent Compound and In-Class Alternatives


5-Fold Potency Enhancement Over Parent Compound in PDK1 Allosteric Modulation

CRTh2 antagonist 3 demonstrates a 5-fold increase in PDK1 allosteric modulatory potency relative to its parent compound. This improvement was achieved through structure-based docking optimization of the benzimidazole-thioether scaffold .

PDK1 allosteric modulation Kinase assay Structure-activity relationship

Functional CRTh2 Antagonism in Human Eosinophils: IC50 = 23 nM in Whole Blood Shape Change Assay

In a physiologically relevant human whole blood assay, CRTh2 antagonist 3 inhibited PGD2-induced eosinophil shape change with an IC50 of 23 nM. This value reflects functional antagonism in a complex biological matrix, providing a benchmark against clinical-stage compounds like OC000459 (IC50 = 28 nM in Th2 lymphocyte chemotaxis) and TASP0376377 (IC50 = 23 nM in chemotaxis) [1].

Eosinophil biology Allergic inflammation Functional antagonism

CRTh2 Binding Affinity in Recombinant CHO Cells: IC50 = 28 nM via Cellular Dielectric Spectroscopy

CRTh2 antagonist 3 exhibits an IC50 of 28 nM for antagonism of human CRTh2 expressed in CHO cells, as measured by cellular dielectric spectroscopy [1]. For context, the clinical candidate fevipiprant demonstrates a Kd of 1.1 nM in radioligand binding assays and an IC50 of 0.4 nM in isolated eosinophil shape change assays , while setipiprant has reported CRTh2 binding affinities in the single-digit nanomolar range [2].

Receptor binding GPCR pharmacology CHO cell assay

PDK1 Allosteric Modulation: EC50 = 2 μM and Kd = 8.4 μM in Peptide Substrate Assays

CRTh2 antagonist 3 enhances PDK1 activity toward a short peptide substrate with an EC50 of 2 μM and exhibits a binding dissociation constant (Kd) of 8.4 μM for PDK1 . This PDK1 modulatory activity is absent in selective CRTh2 antagonists such as fevipiprant, setipiprant, and OC000459, which are devoid of reported kinase interactions [1]. The PDK1 activation has been mechanistically linked to potential cardiovascular inflammation in preclinical models .

PDK1 kinase Allosteric modulation Cardiovascular inflammation

Optimal Research and Industrial Application Scenarios for CRTh2 Antagonist 3 Based on Quantitative Evidence


Dual-Pathway Investigation of CRTh2/PDK1 Crosstalk in Allergic and Cardiovascular Inflammation Models

CRTh2 antagonist 3 is the preferred chemical probe for experiments designed to interrogate the intersection of Th2-mediated allergic responses and PDK1-dependent cardiovascular signaling. Unlike selective CRTh2 antagonists (e.g., fevipiprant), which lack PDK1 activity, this compound provides a single-agent tool to simultaneously block CRTh2 (IC50 = 23-28 nM in functional assays) while activating PDK1 (EC50 = 2 μM) [1]. This dual pharmacology is essential for dissecting whether PDK1 activation modulates CRTh2-mediated eosinophil recruitment or cytokine release, a question that cannot be addressed with mono-targeted comparators.

Structure-Activity Relationship (SAR) Studies for Optimizing Benzimidazole-Thioether Scaffolds

The 5-fold potency improvement of CRTh2 antagonist 3 over its parent compound makes it a benchmark reference for medicinal chemistry programs focused on benzimidazole-thioether CRTh2/PDK2 dual modulators [1]. Researchers synthesizing novel analogs should include CRTh2 antagonist 3 as a positive control to validate assay sensitivity and to benchmark whether new derivatives achieve superior PDK1 allosteric activation or altered CRTh2 selectivity profiles.

Ex Vivo Human Whole Blood Eosinophil Activation Assays Requiring Nanomolar CRTh2 Blockade

With an IC50 of 23 nM for inhibiting PGD2-induced eosinophil shape change in human whole blood [1], CRTh2 antagonist 3 is validated for ex vivo functional studies in complex biological matrices. This assay condition more closely mimics physiological protein binding and cellular context than recombinant systems, making the compound suitable for translational research on eosinophil biology and for screening CRTh2-dependent effects in patient-derived samples.

Negative Control Selection for PDK1-Independent CRTh2 Pharmacology Studies

In experiments where PDK1 activation is an undesired confounding variable, CRTh2 antagonist 3 serves as an essential comparator to isolate PDK1-mediated effects. By comparing outcomes between CRTh2 antagonist 3 and a selective CRTh2 antagonist (e.g., fevipiprant, Kd = 1.1 nM for CRTh2 only), researchers can attribute differential phenotypes specifically to PDK1 allosteric modulation [1]. This application is critical for deconvoluting target-specific pharmacology in phenotypic screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRTh2 antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.